molecular formula C12H13Cl2NO3 B1437508 Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate CAS No. 1217676-26-0

Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate

Cat. No.: B1437508
CAS No.: 1217676-26-0
M. Wt: 290.14 g/mol
InChI Key: QYJPUWKGQGKUHR-CBAPKCEASA-N
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Description

Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate is a synthetic organic compound. It belongs to the class of pyrrolidine carboxylates, which are known for their diverse applications in medicinal chemistry and organic synthesis. This compound is characterized by the presence of a dichlorophenoxy group attached to a pyrrolidine ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the Dichlorophenoxy Group: The dichlorophenoxy group is introduced via a nucleophilic substitution reaction, where a suitable dichlorophenol derivative reacts with the pyrrolidine intermediate.

    Esterification: The final step involves the esterification of the carboxylate group with methanol under acidic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Catalysts: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as crystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.

    Reduction: Reduction reactions can yield amine derivatives or dechlorinated products.

    Substitution: The dichlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols, and other nucleophilic species.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.

Scientific Research Applications

Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to cellular receptors to modulate signal transduction pathways.

    DNA/RNA: Interaction with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S,4S)-4-(2,4-dichlorophenoxy)-2-pyrrolidinecarboxylate: Similar structure with a different position of chlorine atoms.

    Ethyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate: Ethyl ester instead of methyl ester.

    Methyl (2S,4S)-4-(2,3-difluorophenoxy)-2-pyrrolidinecarboxylate: Fluorine atoms instead of chlorine.

Uniqueness

Methyl (2S,4S)-4-(2,3-dichlorophenoxy)-2-pyrrolidinecarboxylate is unique due to its specific dichlorophenoxy substitution pattern, which can influence its chemical reactivity and biological activity

Properties

IUPAC Name

methyl (2S,4S)-4-(2,3-dichlorophenoxy)pyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13Cl2NO3/c1-17-12(16)9-5-7(6-15-9)18-10-4-2-3-8(13)11(10)14/h2-4,7,9,15H,5-6H2,1H3/t7-,9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJPUWKGQGKUHR-CBAPKCEASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CC(CN1)OC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1C[C@@H](CN1)OC2=C(C(=CC=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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